N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring substituted with an azepane moiety and a trifluoromethyl group attached to a benzene sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine.
Scientific Research Applications
N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonamides.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The azepane and pyridazine moieties can interact with specific binding sites, while the trifluoromethyl group can enhance the compound’s binding affinity and selectivity. This interaction can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,6-DIFLUOROBENZAMIDE
- N-(4-(6-(AZEPAN-1-YL)PYRIDAZIN-3-YL)PHENYL)-4-NITROBENZENESULFONAMIDE
Uniqueness
N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the trifluoromethyl group, which can significantly enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for drug development .
Properties
Molecular Formula |
C23H23F3N4O2S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H23F3N4O2S/c24-23(25,26)19-7-3-4-8-21(19)33(31,32)29-18-11-9-17(10-12-18)20-13-14-22(28-27-20)30-15-5-1-2-6-16-30/h3-4,7-14,29H,1-2,5-6,15-16H2 |
InChI Key |
AAPKDFBAVXFZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.